methyl (R)-2-pivaloyloxypropionate
Description
Methyl (R)-2-pivaloyloxypropionate is a chiral methyl ester characterized by a pivaloyloxy (tert-butyl carbonyloxy) group at the 2-position of the propionate backbone and an (R)-configuration at the stereogenic center. This compound is structurally distinguished by its bulky tert-butyl moiety, which imparts significant steric hindrance, influencing its physicochemical properties and reactivity. Such esters are typically employed in asymmetric synthesis, pharmaceutical intermediates, or as protecting groups due to their stability and stereochemical control .
Properties
CAS No. |
832152-11-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(2R)-1-methoxy-1-oxopropan-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-5)13-8(11)9(2,3)4/h6H,1-5H3/t6-/m1/s1 |
InChI Key |
UCSSIRCJFJPJQQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl (R)-2-pivaloyloxypropionate shares functional group similarities with:
- Methyl salicylate: An aromatic ester with a hydroxyl group para to the ester carbonyl, known for its volatility and use in fragrances .
- (R)-Methyl 2-amino-3-chloropropionate hydrochloride: A chiral ester with amino and chloro substituents, used in pharmaceutical synthesis .
- Methyl linoleate: A polyunsaturated fatty acid methyl ester studied for its oxidation behavior .
Key structural differences lie in the substituents: the pivaloyloxy group in the target compound introduces steric bulk absent in simpler esters like methyl salicylate or linear analogs like methyl linoleate. This bulk likely reduces reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., methyl 2-chloropropionate) .
Physicochemical Properties
Data from methyl ester analogs (Tables 1–2) suggest trends:
The tert-butyl group in the target compound likely reduces water solubility and increases thermal stability compared to methyl salicylate. Its boiling point is estimated to exceed that of methyl 2-chloropropionate due to higher molecular weight and steric effects .

Research Findings
- Thermal Behavior : Methyl esters with branched chains (e.g., pivaloyl derivatives) exhibit higher decomposition temperatures than linear esters, as observed in methyl ester property studies .
- Steric Effects in Reactions : Bulky esters show reduced reactivity in SN2 mechanisms, aligning with observations for tert-butyl-protected compounds in organic synthesis .
- Comparative Volatility : Methyl salicylate’s vapor pressure (0.13 mmHg at 25°C) is higher than inferred values for the target compound, reflecting differences in molecular weight and polarity.
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